4-(1H-Imidazol-2-yl)aniline hydrochloride
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Overview
Description
4-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted anilines with imidazole derivatives. One common method includes the reaction of 4-nitroaniline with imidazole under reducing conditions to form the desired product . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, which can exhibit unique chemical and biological properties .
Scientific Research Applications
4-(1H-Imidazol-2-yl)aniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Similar in structure but with different substitution patterns on the imidazole ring.
4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical properties.
2-Phenylimidazole: Another imidazole derivative with a phenyl group attached to the imidazole ring.
Uniqueness
4-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[6-(2,4-difluorophenyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMFBRJXXPVFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647054 |
Source
|
Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-05-9 |
Source
|
Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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